molecular formula C8H15N3 B13810208 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl-

2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl-

Cat. No.: B13810208
M. Wt: 153.22 g/mol
InChI Key: MBUPBRWWIPEVRJ-UHFFFAOYSA-N
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Description

2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is a heterocyclic organic compound with the molecular formula C4H7N3. It is also known by other names such as succinimidine and succinimidimide . This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of succinic anhydride with ammonia, followed by cyclization to form the pyrrole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-imino-3,3,4,4-tetramethylpyrrol-2-amine

InChI

InChI=1S/C8H15N3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3,(H3,9,10,11)

InChI Key

MBUPBRWWIPEVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=N)C1(C)C)N)C

Origin of Product

United States

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